REACTION_CXSMILES
|
N[CH2:2][C:3](=O)[CH2:4][CH2:5][C:6](O)=O.[CH3:10][O:11][C:12](=[O:19])[CH2:13][CH2:14][C:15]([CH2:17][NH2:18])=[O:16]>>[CH2:10]([O:11][C:12](=[O:19])[CH2:13][CH2:14][C:15]([CH2:17][NH2:18])=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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NCC(CCC(=O)O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCC(=O)CN)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
C(CCCCC)OC(CCC(=O)CN)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |